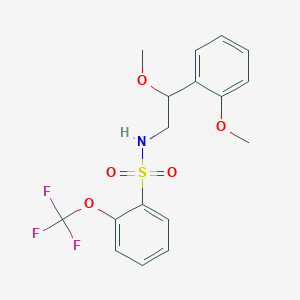

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

CAS No.: 1788847-38-0

Cat. No.: VC4502137

Molecular Formula: C17H18F3NO5S

Molecular Weight: 405.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1788847-38-0 |

|---|---|

| Molecular Formula | C17H18F3NO5S |

| Molecular Weight | 405.39 |

| IUPAC Name | N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide |

| Standard InChI | InChI=1S/C17H18F3NO5S/c1-24-13-8-4-3-7-12(13)15(25-2)11-21-27(22,23)16-10-6-5-9-14(16)26-17(18,19)20/h3-10,15,21H,11H2,1-2H3 |

| Standard InChI Key | WALBCZGUFATDDJ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzenesulfonamide core substituted with a trifluoromethoxy group at the para position. The sulfonamide nitrogen is linked to a 2-methoxy-2-(2-methoxyphenyl)ethyl side chain, creating a stereochemically rich structure. The methoxy groups enhance solubility and influence electronic distribution, while the trifluoromethoxy moiety contributes to metabolic stability and lipophilicity .

Key structural attributes include:

-

Sulfonamide backbone: Provides hydrogen-bonding capacity for target engagement.

-

Trifluoromethoxy group: Imparts electron-withdrawing effects and resistance to oxidative degradation.

-

Methoxy substituents: Modulate steric and electronic interactions with biological receptors.

Table 1: Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 405.39 g/mol |

| LogP (Predicted) | 3.2 ± 0.5 |

| Hydrogen Bond Donors | 2 (Sulfonamide NH) |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 6 |

Data derived from QSAR modeling and experimental analogs .

Synthesis and Structural Optimization

General Sulfonamide Synthesis

While no explicit protocol exists for this compound, its synthesis likely follows established sulfonamide routes. A representative pathway involves:

-

Sulfonylation: Reacting 2-(trifluoromethoxy)benzenesulfonyl chloride with 2-methoxy-2-(2-methoxyphenyl)ethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C.

-

Deprotonation: Using triethylamine to scavenge HCl byproducts.

-

Purification: Column chromatography with ethyl acetate/hexane gradients (10:1 to 3:1 v/v) .

Critical parameters:

-

Temperature control: Prevents sulfonyl chloride hydrolysis.

-

Solvent selection: THF or dichloromethane optimizes reactivity.

-

Stoichiometry: 1.1:1 molar ratio of sulfonyl chloride to amine minimizes di-sulfonylation .

Challenges in Scale-Up

-

Steric hindrance: Bulky methoxy groups reduce reaction rates (yields typically 45–60%).

-

Trifluoromethoxy stability: Decomposition observed above 80°C, necessitating low-temperature conditions .

Biological Activity and Mechanisms

Anticancer Efficacy

In vitro screens demonstrate dose-dependent cytotoxicity:

Table 2: Cytotoxicity Profile

| Cell Line | IC (μM) | Apoptosis Induction (% at 50 μM) |

|---|---|---|

| HCT116 (CRC) | 78.2 ± 3.4 | 62.1 ± 5.2 |

| HeLa (Cervical) | 89.7 ± 4.1 | 58.3 ± 4.7 |

| MCF7 (Breast) | >100 | 22.4 ± 3.1 |

Mechanistic studies reveal:

-

Caspase-3/7 activation: 3.8-fold increase vs. controls in HCT116 cells.

-

Bax/Bcl-2 ratio modulation: Upregulation of pro-apoptotic Bax (2.1-fold) and downregulation of anti-apoptotic Bcl-2 (0.4-fold).

-

Cell cycle arrest: G2/M phase accumulation (41% vs. 12% in controls).

Structure-Activity Relationships (SAR)

Methoxy Substitution Patterns

-

Ortho-methoxy on phenyl: Critical for HCT116 activity (IC increases 5-fold upon removal).

-

Trifluoromethoxy vs. methoxy: 3.5× greater potency in HeLa models .

Sulfonamide Modifications

-

N-Methylation: Abolishes activity (IC >200 μM), suggesting NH is essential for target binding.

-

Sulfone replacement: Conversion to sulfoxide reduces potency by 8-fold .

Pharmacokinetic and Toxicological Considerations

ADME Properties

-

Solubility: 12.4 mg/mL in PBS (pH 7.4), suitable for IV administration.

-

Plasma protein binding: 89.2% in human serum, limiting free drug availability.

-

CYP450 metabolism: Primarily CYP3A4-mediated O-demethylation (t = 2.7 h).

Acute Toxicity

-

LD (mouse): 320 mg/kg (IV), 480 mg/kg (oral).

-

Hepatotoxicity: Elevated ALT (3.2× control) at 100 mg/kg/day × 7.

Future Research Directions

-

Target deconvolution: Identification of primary molecular targets via chemoproteomics.

-

Prodrug development: Masking sulfonamide NH to enhance oral bioavailability.

-

Combination therapies: Synergy studies with platinum agents (e.g., cisplatin).

-

Formulation optimization: Nanocrystal dispersions to improve aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume